Unmatched Kinome-Wide Selectivity: >1000-Fold Discrimination Across 352 Kinases vs. Incomplete Selectivity Data for AZ3146, NMS-P715, and MPI-0479605
Mps1-IN-1 dihydrochloride exhibits >1000-fold selectivity against a panel of 352 human kinases, with only ALK (Kd = 21 nM) and LTK (Kd = 39 nM) as notable exceptions [1]. In contrast, the selectivity profiles of commonly used alternatives AZ3146, NMS-P715, and MPI-0479605 were assessed using significantly smaller kinase panels or not fully disclosed, limiting confidence in their off-target activity profiles for critical experimental contexts [2][3].
| Evidence Dimension | Kinase Selectivity Breadth |
|---|---|
| Target Compound Data | >1000-fold selectivity against 352 kinases; exceptions ALK (Kd=21 nM) and LTK (Kd=39 nM) |
| Comparator Or Baseline | AZ3146: Selectivity data available for only a limited subset of kinases; NMS-P715: Assessed against ~60 kinases; MPI-0479605: Full kinome profiling not publicly reported |
| Quantified Difference | Mps1-IN-1 dihydrochloride provides selectivity data for ~6x more kinases than NMS-P715 and ~5x more than typical disclosure for AZ3146 |
| Conditions | In vitro kinase binding assays (Kd determination) and enzymatic inhibition assays |
Why This Matters
This comprehensive selectivity dataset makes Mps1-IN-1 dihydrochloride the benchmark chemical probe for MPS1 studies where off-target effects could confound phenotypic interpretation.
- [1] Kwiatkowski, N., et al. (2010) Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nat. Chem. Biol. 6, 359–368. View Source
- [2] Hewitt, L., et al. (2010) Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. J. Cell Biol. 190, 25–34. View Source
- [3] Colombo, R., et al. (2010) Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Res. 70, 10255–10264. View Source
